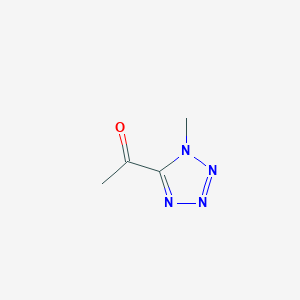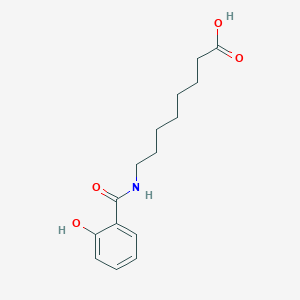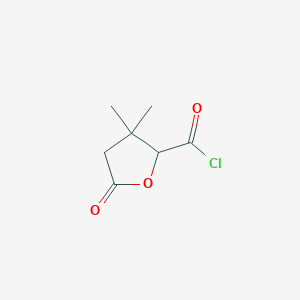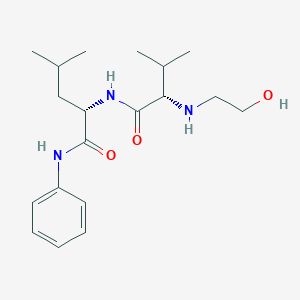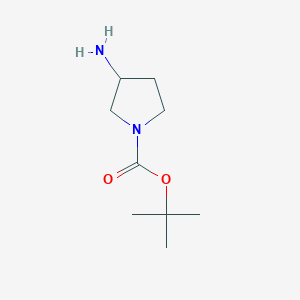
1-Boc-3-Aminopyrrolidin
Übersicht
Beschreibung
1-Boc-3-aminopyrrolidine, also known as tert-butyl 3-aminopyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1-Boc-3-aminopyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1-Boc-3-aminopyrrolidine is primarily targeted towards the Histamine 3 (H3) receptor . The H3 receptor is a presynaptic autoreceptor within the class of histamine receptors, which are G protein-coupled receptors (GPCRs) that also include H1, H2, and H4 . The H3 receptor has a role in modulating the release of histamine and other neurotransmitters .
Mode of Action
1-Boc-3-aminopyrrolidine interacts with its target, the H3 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function
Biochemische Analyse
Biochemical Properties
1-Boc-3-aminopyrrolidine is specifically used to protect amine in the solid phase synthesis of peptides It interacts with various enzymes and proteins during this process
Molecular Mechanism
It is known to exert its effects at the molecular level during the solid phase synthesis of peptides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-3-aminopyrrolidine can be synthesized through the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of 1-Boc-3-aminopyrrolidine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-3-aminopyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding 3-aminopyrrolidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed:
Substitution Reactions: The major products are N-substituted pyrrolidines.
Deprotection Reactions: The primary product is 3-aminopyrrolidine.
Vergleich Mit ähnlichen Verbindungen
- 1-Boc-3-aminopyrrolidine ®-(+)-1-Boc-3-aminopyrrolidine
- (S)-(-)-1-Boc-3-aminopyrrolidine
- 3-(Boc-amino)pyrrolidine
Comparison: 1-Boc-3-aminopyrrolidine is unique due to its specific stereochemistry and the presence of the Boc protecting group. Compared to other similar compounds, it offers distinct reactivity and selectivity in chemical reactions .
Eigenschaften
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373343 | |
| Record name | 1-Boc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186550-13-0 | |
| Record name | 1-Boc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing optically active 3-aminopyrrolidines?
A1: Optically active compounds, also known as enantiomers, can exhibit different biological activities. This is crucial in drug development, as one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. 3-Aminopyrrolidines are important building blocks for various pharmaceuticals and biologically active compounds. By synthesizing them in an optically pure form, researchers can develop safer and more effective drugs. []
Q2: How is 1-Boc-3-aminopyrrolidine utilized in the synthesis of optically active 3-aminopyrrolidines?
A2: The research highlights a method using a bacterial omega-transaminase to optically resolve racemic mixtures of N-protected 3-aminopyrrolidines, such as 1-Boc-3-aminopyrrolidine. This enzymatic resolution allows for the separation and isolation of the desired enantiomer, leading to optically active 3-aminopyrrolidines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
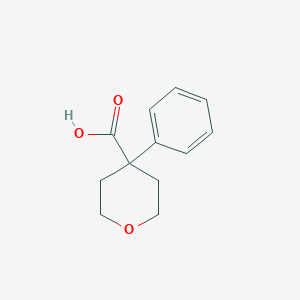
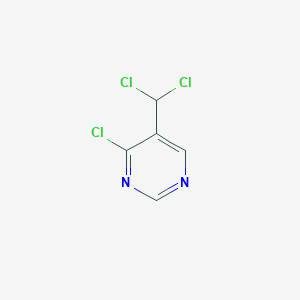
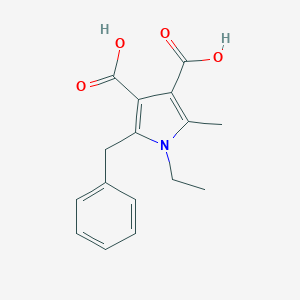
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
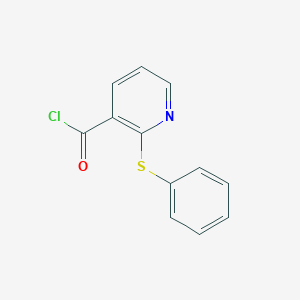
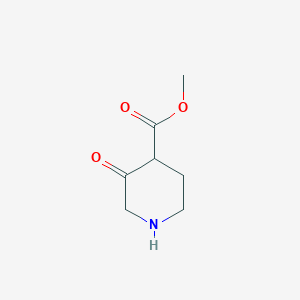
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
